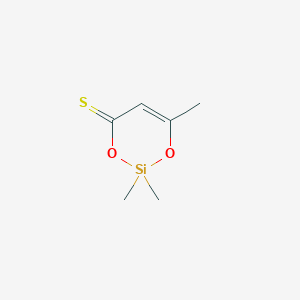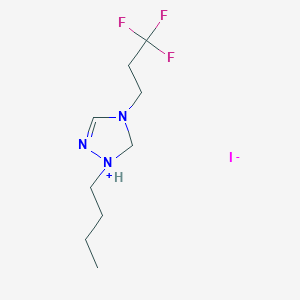![molecular formula C26H22F5N4O6- B14249569 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate CAS No. 185756-46-1](/img/structure/B14249569.png)
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate is a complex organic compound characterized by its unique structure, which includes a nitrophenyl diazenyl group, a pentafluorocyclohexadienyl moiety, and an oxobutanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate typically involves multiple steps:
Formation of the nitrophenyl diazenyl intermediate: This step involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine.
Introduction of the pentafluorocyclohexadienyl group: This can be achieved through a nucleophilic aromatic substitution reaction, where the nitrophenyl diazenyl intermediate reacts with a pentafluorocyclohexadienyl halide.
Esterification: The final step involves the esterification of the resulting compound with 4-oxobutanoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl diazenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl diazenyl group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: Can be used as a probe to study biological processes involving nitrophenyl diazenyl groups.
Industry
Dyes and Pigments: The compound’s structure suggests potential use in the development of new dyes and pigments with specific color properties.
Catalysts: May serve as a ligand in the development of new catalytic systems.
Mecanismo De Acción
The mechanism of action of 4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate involves its interaction with molecular targets through its nitrophenyl diazenyl and pentafluorocyclohexadienyl groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar in structure but with variations in the substituents on the aromatic rings.
4-({1-[2-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
The unique combination of the nitrophenyl diazenyl group, pentafluorocyclohexadienyl moiety, and oxobutanoate ester in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
185756-46-1 |
|---|---|
Fórmula molecular |
C26H22F5N4O6- |
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
4-[1-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl]oxy-4-oxobutanoate |
InChI |
InChI=1S/C26H23F5N4O6/c1-2-34(17-7-3-15(4-8-17)32-33-16-5-9-18(10-6-16)35(39)40)14-13-26(41-20(38)12-11-19(36)37)24(30)22(28)21(27)23(29)25(26)31/h3-10,24H,2,11-14H2,1H3,(H,36,37)/p-1 |
Clave InChI |
QANFTCKCQHCCDY-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCC1(C(C(=C(C(=C1F)F)F)F)F)OC(=O)CCC(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)

![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)


![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)
![11-{Pentakis[(4-methoxyphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B14249537.png)
![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)

![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)


